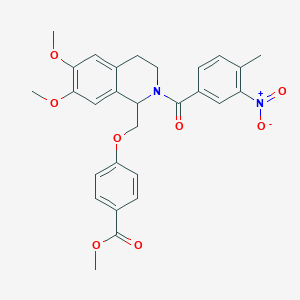

Methyl 4-((6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Research in the area of tetrahydroisoquinoline derivatives highlights innovative approaches to synthesizing complex heterocyclic compounds. For example, Sobarzo-Sánchez et al. (2010) explored new methods to create 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization as a foundational step. This work emphasizes the versatility of tetrahydroisoquinoline structures in synthesizing diverse molecular frameworks, potentially opening avenues for pharmaceutical development (Sobarzo-Sánchez et al., 2010).

Crystallographic Studies

The investigation into the molecular and crystal structure of compounds related to Methyl 4-((6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate provides essential insights into their physical and chemical properties. For instance, Kovalenko et al. (2019) described the synthesis and structural analysis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, offering a glimpse into the intricate hydrogen bonding and molecular conformations present in these compounds, which could inform their functionality and reactivity (Kovalenko et al., 2019).

Antiarhythmic Properties and Pharmacological Potential

The exploration of isoquinoline derivatives for their pharmacological properties is another vital area of research. Markaryan et al. (2000) synthesized tetrahydroisoquinolines with nitrophenyl groups, evaluating their antiarrhythmic properties. This study not only adds to the understanding of the cardiovascular effects of such compounds but also underscores the potential for developing new therapeutic agents (Markaryan et al., 2000).

Novel Syntheses Techniques

Innovative synthetic techniques for creating complex molecular structures from simpler precursors are crucial. Roberts et al. (1997) demonstrated the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, illustrating a formal total synthesis pathway for several alkaloid structures. Such methodologies not only enhance the efficiency of synthetic chemistry but also facilitate the creation of compounds with potential biological activity (Roberts et al., 1997).

Propiedades

IUPAC Name |

methyl 4-[[6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O8/c1-17-5-6-20(13-23(17)30(33)34)27(31)29-12-11-19-14-25(35-2)26(36-3)15-22(19)24(29)16-38-21-9-7-18(8-10-21)28(32)37-4/h5-10,13-15,24H,11-12,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWUNRXRYWELPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2444236.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2444248.png)

![2-(4-chlorophenoxy)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2444250.png)

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2444251.png)

![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)